molecular formula C10H13N B066785 6-Ethylindoline CAS No. 162716-49-6

6-Ethylindoline

Cat. No.: B066785
CAS No.: 162716-49-6
M. Wt: 147.22 g/mol
InChI Key: OOZLYAVLHJNPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of an ethyl group at the 6th position and the reduction of the 2,3-double bond in the indole ring structure gives rise to this compound, which may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 6-Ethylindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the starting materials would include an ethyl-substituted ketone and phenylhydrazine. The reaction typically requires refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

6-Ethylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the indole ring or the ethyl substituent.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like halogens or nitronium ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Ethylindoline has various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethylindoline depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

6-Ethylindoline can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and reduced double bond, which can lead to distinct chemical and biological properties.

Properties

CAS No.

162716-49-6

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

6-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3

InChI Key

OOZLYAVLHJNPAF-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(CCN2)C=C1

Canonical SMILES

CCC1=CC2=C(CCN2)C=C1

Synonyms

1H-INDOLE,6-ETHYL-2,3-DIHYDRO-

Origin of Product

United States

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